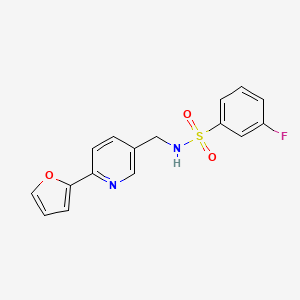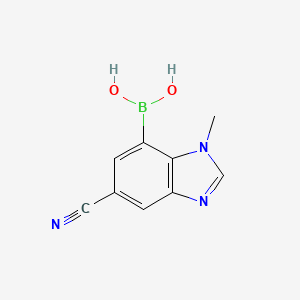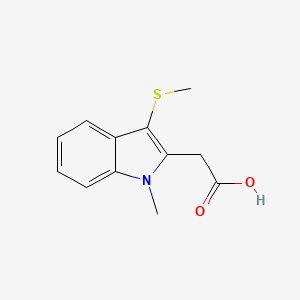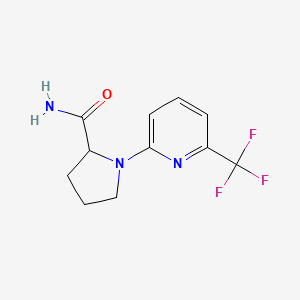![molecular formula C15H16N2O4 B2827095 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate CAS No. 477870-29-4](/img/structure/B2827095.png)
4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.303. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
Compounds with pyrimidinyl and phenyl groups have been extensively explored for their synthesis capabilities and applications in material science. For instance, the synthesis of p-hydroxycinnamic acid derivatives, which involve complex molecular structures similar to the query compound, highlights the versatility of these molecules in creating fluorescent materials for potential use in biological assays. These compounds exhibit the ability to bind with bovine serum albumin (BSA), indicating their potential as bioactive markers or therapeutic agents (Meng et al., 2012).
Biological Evaluation and Drug Design
In the realm of bioactive compound development, pyrimidinylbenzoates have been identified as significant inhibitors for acetohydroxyacid synthase (AHAS), a crucial enzyme in plant biosynthesis pathways. This property underlines their application in designing herbicides. Through computational models, including molecular docking and 3D-QSAR analyses, researchers have optimized these compounds to enhance their efficacy as AHAS inhibitors, providing a foundation for rational drug design and agricultural applications (He et al., 2007).
Advanced Polymer Synthesis
The development of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines illustrates the application of pyrimidinyl derivatives in creating high-performance materials. These polyimides, characterized by their thermal stability and mechanical properties, signify the role of such compounds in engineering advanced polymers for various industrial applications (Wang et al., 2006).
Molecular Interaction Studies
Research on the strong dimerization of ureidopyrimidones through quadruple hydrogen bonding exemplifies the scientific interest in understanding the molecular interactions of pyrimidinyl derivatives. Such studies are crucial for developing supramolecular assemblies and materials with tailored properties, including self-healing materials, molecular recognition systems, and nanotechnology applications (Beijer et al., 1998).
Eigenschaften
IUPAC Name |
[4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-10(18)21-12-6-4-11(5-7-12)14-16-9-8-13(17-14)15(19-2)20-3/h4-9,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXNVCOXTPKLOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=NC=CC(=N2)C(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24822333 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
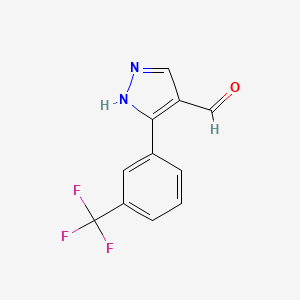
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide](/img/structure/B2827013.png)
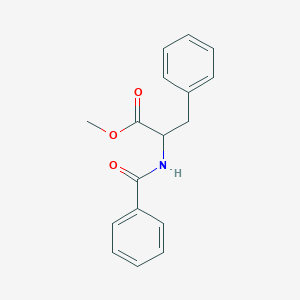
![2-(1-ethyl-3-methyl-7-oxo-1,7-dihydro-6H-pyrazolo[3,4-c]pyridin-6-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2827019.png)


![5,6-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2827025.png)
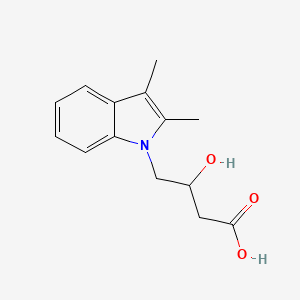
![2-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2827028.png)
